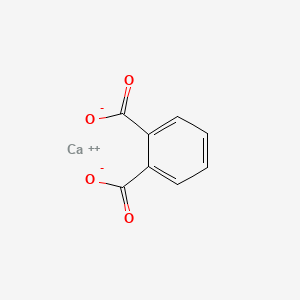

Calcium phthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;phthalate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSZASIZWHHPHJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-99-3 (Parent) | |

| Record name | Calcium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80973506 | |

| Record name | Calcium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5793-85-1 | |

| Record name | Calcium phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of calcium phthalate (B1215562). The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes a visualization of a key experimental workflow.

Core Chemical Properties of Calcium Phthalate

This compound is the calcium salt of phthalic acid. It exists in both anhydrous (C₈H₄CaO₄) and hydrated forms (C₈H₆CaO₅). It typically appears as a white to almost white crystalline powder.[1][2]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of anhydrous and hydrated this compound.

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄CaO₄ | [3] |

| Molecular Weight | 204.19 g/mol | [3] |

| Melting Point | 230 °C | [4] |

| Boiling Point | 378.3 °C at 760 mmHg | [4] |

| Flash Point | 196.7 °C | [4] |

| CAS Number | 5793-85-1 | [3] |

Table 2: Physicochemical Properties of this compound Hydrate

| Property | Value | Reference |

| Molecular Formula | C₈H₆CaO₅ | [5] |

| Molecular Weight | 222.21 g/mol | [5] |

| Water Solubility | 6,965 mg/L at 25 °C | [5] |

| Appearance | White to almost white crystalline powder | [5] |

Solubility Profile

This compound exhibits limited solubility in water but is soluble in organic solvents such as alcohol and sparingly soluble in ether.[1][5]

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 6,965 mg/L at 25 °C | [5] |

| Alcohol | Soluble | [5] |

| Ether | Sparingly Soluble | [5] |

Reactivity and Decomposition

This compound is relatively stable under normal conditions. However, upon exposure to high temperatures, it undergoes thermal decomposition, yielding phthalic acid and calcium oxide.[1][2] The decomposition of the related calcium carbonate, which can be a product of further decomposition, begins at temperatures around 650-850°C.[6]

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below.

Determination of Melting Point (Capillary Method based on ASTM E324)

The melting point of this compound can be determined using the capillary tube method as standardized by ASTM E324.[1]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

Determination of Water Solubility (Flask Method based on OECD 105)

The water solubility of this compound can be determined using the flask method, a procedure outlined in the OECD Guideline for the Testing of Chemicals, No. 105.[7][8]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of deionized water.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests can be conducted to determine the necessary equilibration time.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

-

Calculation: The water solubility is expressed as the mass of this compound per unit volume of water (e.g., mg/L).

Reactivity with Acid (Qualitative Protocol)

This protocol provides a qualitative assessment of the reactivity of this compound with a common acid, analogous to the reaction of other calcium salts like calcium carbonate.[9][10]

Objective: To observe the reaction of this compound with an acid.

Apparatus:

-

Test tubes

-

Dropper

-

Spatula

-

Dilute hydrochloric acid (e.g., 1 M HCl)

Procedure:

-

A small amount of this compound powder is placed in a test tube.

-

A few drops of dilute hydrochloric acid are added to the test tube.

-

The mixture is observed for any signs of a chemical reaction, such as effervescence (gas evolution), dissolution of the solid, or temperature changes. The reaction is expected to produce phthalic acid and calcium chloride.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. CAS 5793-85-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H4CaO4 | CID 79857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. gcms.cz [gcms.cz]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. acs.org [acs.org]

- 10. oliphantscienceawards.com.au [oliphantscienceawards.com.au]

An In-depth Technical Guide to the Solubility of Calcium Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for calcium phthalate (B1215562) in organic solvents. This guide, therefore, provides a robust framework for approaching the solubility determination of calcium phthalate, including detailed experimental protocols and qualitative assessments based on the behavior of structurally related compounds. The quantitative data presented for analogous compounds should be used for estimation purposes only.

Introduction to this compound

This compound, the calcium salt of phthalic acid, is a white crystalline solid.[1] Its chemical structure consists of a calcium cation (Ca²⁺) ionically bonded to a phthalate anion. This compound is known to be soluble in organic solvents but exhibits limited solubility in water.[1] Understanding its solubility characteristics in various organic media is crucial for its application in diverse fields, including as a plasticizer and stabilizer in polymer formulations.

Qualitative Solubility Profile

Comparative Solubility Data of a Related Compound: Dimethyl Phthalate

To provide a contextual framework, the following table summarizes the solubility of Dimethyl Phthalate (DMP), a structurally related ester of phthalic acid. Given the structural similarities, the solubility behavior of DMP can serve as a preliminary guide for estimating the solubility of this compound in various organic solvents.

| Organic Solvent | Temperature | Solubility |

| Ethanol (B145695) | Room Temperature | Miscible |

| Diethyl Ether | Room Temperature | Miscible |

| Chloroform | Room Temperature | Miscible / Soluble |

| Acetone | Room Temperature | Soluble |

| Benzene | Room Temperature | Soluble |

| Carbon Tetrachloride | Room Temperature | Slightly Soluble |

| Petroleum Ether | Room Temperature | Practically Insoluble |

Note: "Miscible" indicates that the substances mix in all proportions to form a homogeneous solution. This data suggests that solvents with higher polarity are more effective at dissolving phthalate-based compounds.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected Organic Solvent (e.g., ethanol, acetone, DMF, DMSO)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Glass vials with screw caps

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.

-

For highly viscous solvents or fine suspensions, it may be necessary to centrifuge the vials to achieve a clear separation of the solid and liquid phases.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Concentration Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, reweigh the vial containing the dry this compound residue.

-

The mass of the dissolved this compound can be determined by subtracting the initial weight of the vial from the final weight.

-

Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a validated analytical technique such as HPLC or GC. This requires the preparation of a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

-

Gravimetric Method Calculation:

-

Solubility ( g/100 mL) = (Mass of residue / Volume of solvent used) x 100

-

-

Analytical Method Calculation:

-

The concentration obtained from the analytical instrument (e.g., in mg/L) can be directly reported as the solubility.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solid solubility.

Potential Signaling Pathways and Logical Relationships

A search for signaling pathways directly related to the dissolution of this compound did not yield any specific results. The dissolution process is primarily a physical-chemical phenomenon governed by intermolecular forces between the solute and the solvent. A logical relationship diagram for the factors influencing solubility is presented below.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently not well-documented in publicly accessible literature, this guide provides a comprehensive framework for researchers and professionals to approach this topic. By utilizing the provided experimental protocol, scientists can systematically determine the solubility of this compound in various organic solvents of interest. The qualitative insights and comparative data for related compounds offer a valuable starting point for solvent selection and experimental design. Further research to populate a quantitative database of this compound solubility would be a significant contribution to the field.

References

A Technical Guide to the Thermal Decomposition Behavior of Calcium Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal decomposition behavior of calcium phthalate (B1215562). Due to a lack of specific published experimental data on the thermal analysis of pure calcium phthalate, this document outlines a plausible decomposition pathway based on the known behavior of analogous metal carboxylates, such as calcium oxalate (B1200264) and other metal phthalates. It includes detailed, representative experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), summarizes expected quantitative data in tabular form, and provides visualizations of the decomposition pathway and experimental workflow to guide researchers in their own investigations.

Introduction

This compound (C₈H₄CaO₄) is the calcium salt of phthalic acid.[1] It exists as a white crystalline solid and may also be found in a hydrated form.[2] The thermal stability and decomposition characteristics of metal carboxylates are critical for a variety of applications, including in materials science and as precursors for the synthesis of metal oxides. Understanding how this compound behaves upon heating is essential for predicting its stability, identifying potential decomposition products, and designing controlled thermal processes.

This guide will detail the anticipated multi-stage decomposition process of this compound hydrate (B1144303), beginning with dehydration, followed by the decomposition of the anhydrous salt into intermediate products, and finally yielding a stable metal oxide residue.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound hydrate is expected to occur in distinct stages. The initial step involves the loss of water molecules, followed by the breakdown of the organic phthalate ligand. The ultimate solid product at high temperatures is predicted to be calcium oxide.

Stage 1: Dehydration

The first stage of decomposition for this compound hydrate is the endothermic removal of water of crystallization. The temperature range for this process can vary depending on the number of water molecules and the heating rate.

Ca(C₈H₄O₄)·xH₂O(s) → Ca(C₈H₄O₄)(s) + xH₂O(g)

Stage 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound is expected to decompose. This is likely a complex, multi-step process. One plausible pathway involves an initial breakdown to form calcium carbonate and other volatile organic fragments. At higher temperatures, calcium carbonate will further decompose to calcium oxide and carbon dioxide.[3][4]

Ca(C₈H₄O₄)(s) → CaCO₃(s) + Volatile Organic Fragments(g)

CaCO₃(s) → CaO(s) + CO₂(g)

An alternative high-temperature decomposition pathway could directly yield calcium oxide and phthalic anhydride (B1165640) or other organic products.[2]

The following diagram illustrates the predicted decomposition pathway:

Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA and DSC analysis of this compound monohydrate (Ca(C₈H₄O₄)·H₂O), based on stoichiometric calculations and the behavior of analogous compounds like calcium oxalate. Actual experimental values may vary.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Gaseous Products | Solid Residue |

| 1. Dehydration | 100 - 250 | ~8.1% | Endothermic | H₂O | Anhydrous this compound |

| 2. Decomposition | 350 - 550 | ~51.3% | Exothermic/Complex | Volatile Organics | Calcium Carbonate |

| 3. Calcination | 600 - 850 | ~19.8% | Endothermic | CO₂ | Calcium Oxide |

Experimental Protocols

A comprehensive thermal analysis of this compound should involve both TGA and DSC, ideally performed simultaneously (SDT). Coupling the instrument to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis (EGA) is highly recommended for identifying the volatile decomposition products.[5]

Instrumentation and Parameters

-

Instrument: Simultaneous Thermal Analyzer (TGA/DSC or SDT) coupled with a Mass Spectrometer (EGA-MS).

-

Sample Preparation: A small sample (5-10 mg) of finely ground this compound is weighed accurately into an alumina (B75360) or platinum crucible.[6]

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.[6]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 1000 °C at a constant heating rate (e.g., 10 °C/min).[6]

-

Calibration: The instrument should be calibrated for temperature and heat flow using standard reference materials (e.g., indium for DSC and calcium oxalate for TGA) prior to the analysis.[6]

Data Analysis

-

TGA Curve: The TGA curve plots the percentage of mass loss against temperature. Each step in the curve corresponds to a decomposition stage. The onset and end temperatures of each step are determined, and the percentage of mass loss is calculated.

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps in accurately identifying the peak decomposition temperatures for each stage.

-

DSC Curve: The DSC curve plots the heat flow to or from the sample against temperature. Endothermic peaks indicate processes that absorb heat (like dehydration and calcination), while exothermic peaks indicate heat-releasing processes (like the decomposition of the organic moiety).

-

EGA-MS Data: The mass spectrometer will detect the gaseous products evolved at different temperatures, allowing for their identification based on their mass-to-charge ratio.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Conclusion

This technical guide presents a detailed, albeit predictive, overview of the thermal decomposition of this compound. The proposed multi-stage decomposition, involving dehydration, organic moiety breakdown, and final calcination to calcium oxide, is consistent with the behavior of similar metal carboxylates. The provided experimental protocols and data analysis guidelines offer a solid framework for researchers to conduct their own empirical studies. It is strongly recommended that the hypothetical data presented here be verified through rigorous experimental work to fully elucidate the precise thermal decomposition mechanism of this compound.

References

An In-depth Technical Guide to Calcium Phthalate (CAS 5793-85-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phthalate (B1215562), the calcium salt of phthalic acid with the CAS number 5793-85-1, is a specialty chemical with niche applications, most notably as a nucleating agent in the polymer industry. This technical guide provides a comprehensive overview of its properties, synthesis, and primary applications. While its direct role in drug development is not established, understanding its characteristics is pertinent for researchers encountering phthalate salts. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis and its application as a polymer additive, and includes a workflow diagram for its use in polymer science.

Core Properties of Calcium Phthalate

This compound is a white, crystalline powder.[1] It exhibits limited solubility in water but is soluble in certain organic solvents.[1] The compound is relatively stable under standard conditions but will decompose at elevated temperatures, yielding calcium oxide and phthalic acid.[1] It is commonly available as a hydrate (B1144303).

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the tables below. It is important to note that some data, particularly spectral and thermal analysis, is not widely available specifically for this compound. In such cases, typical expected results based on the analysis of similar phthalate salts are described.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5793-85-1 | General |

| Molecular Formula | C₈H₄CaO₄ (Anhydrous) | [2] |

| C₈H₆CaO₅ (Hydrate) | [3][] | |

| Molecular Weight | 204.19 g/mol (Anhydrous) | [2] |

| 222.21 g/mol (Hydrate) | [3][] | |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 230 °C | [5] |

| Water Solubility | 6,965 mg/L at 25 °C | [3] |

| Solubility | Soluble in alcohol, sparingly soluble in ether. | [3] |

Table 2: Spectral and Thermal Analysis Data for this compound

| Analysis Technique | Expected Observations |

| FT-IR Spectroscopy | Characteristic peaks for the carboxylate group (COO⁻) asymmetric and symmetric stretching, and aromatic C-H and C=C stretching from the phthalate ring. |

| ¹H-NMR Spectroscopy | Signals corresponding to the aromatic protons of the phthalate ring. Due to its salt nature and potential for hydration, peak positions and broadening may vary depending on the solvent and water content. |

| ¹³C-NMR Spectroscopy | Resonances for the carboxylate carbons and the aromatic carbons of the phthalate ring. |

| Mass Spectrometry | Fragmentation pattern corresponding to the phthalate anion and its characteristic fragments. |

| Thermal Analysis (TGA/DSC) | TGA would show mass loss corresponding to the dehydration of the hydrated form, followed by decomposition at higher temperatures. DSC would show an endotherm for dehydration and potentially a melting endotherm, followed by an exotherm for decomposition. |

Experimental Protocols

Synthesis of this compound Hydrate

This protocol describes a conventional method for the laboratory-scale synthesis of this compound hydrate from phthalic anhydride (B1165640) and calcium hydroxide (B78521).

Materials:

-

Phthalic anhydride (150 g)

-

Calcium hydroxide (75 g)

-

Deionized water (1500 mL)

-

Magnetic stirrer and stir bar

-

Beaker (2000 mL)

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Add 1500 mL of deionized water to a 2000 mL beaker.

-

While stirring, add 75 g of calcium hydroxide to the water.

-

Slowly add 150 g of phthalic anhydride to the stirring suspension.

-

Continue stirring the mixture at room temperature for 24 hours.

-

After 24 hours, stop stirring and collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of deionized water to remove any unreacted starting materials.

-

Dry the collected this compound hydrate in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Characterization of Synthesized this compound

The synthesized product should be characterized to confirm its identity and purity using the analytical techniques outlined in Table 2.

-

FT-IR Spectroscopy: Record the IR spectrum of the dried product and compare it with known spectra of phthalate salts to identify characteristic functional group vibrations.

-

Thermal Analysis: Perform TGA to determine the water of hydration content by observing the mass loss upon heating. DSC can be used to determine the dehydration and decomposition temperatures.

-

Purity Assessment: The purity of the synthesized this compound can be determined using techniques such as chelometric titration.

Applications in Polymer Science

The primary industrial application of this compound is as a nucleating agent, particularly for polypropylene (B1209903).[6] Nucleating agents are additives that increase the crystallization rate of a polymer by providing sites for the initiation of crystal growth. This results in a more uniform and finer crystalline structure, which can enhance the mechanical and optical properties of the polymer.

Experimental Workflow for Evaluating this compound as a Nucleating Agent in Polypropylene

The following workflow outlines the steps to incorporate this compound into polypropylene and evaluate its effect on the polymer's crystallization behavior.

Caption: Experimental workflow for evaluating this compound as a nucleating agent.

Toxicological and Pharmacological Profile

Currently, there is a significant lack of specific toxicological and pharmacological data for this compound (CAS 5793-85-1) in publicly available literature. Most research on the biological effects of phthalates focuses on phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), which are known endocrine disruptors.[7][8][9][10] These studies have investigated effects on various cellular models and in vivo systems, highlighting concerns about reproductive and developmental toxicity.[7][11] However, it is crucial to note that the toxicological profile of phthalate esters cannot be directly extrapolated to phthalate salts like this compound due to differences in their chemical structure, bioavailability, and metabolism.

For drug development professionals, the absence of data on this compound's interaction with biological systems means that its potential as a pharmaceutical ingredient or its safety as an excipient has not been evaluated. Any potential application in a pharmaceutical context would necessitate a thorough toxicological assessment, including in vitro cytotoxicity, genotoxicity, and in vivo studies.

Conclusion

This compound (CAS 5793-85-1) is a compound with well-defined properties and a primary application as a nucleating agent in the polymer industry. Its synthesis is straightforward, and its effects on polymer crystallization can be systematically evaluated. For researchers in materials science, it serves as an interesting model compound for studying polymer crystallization phenomena. For those in drug development, while the broader class of phthalates has been extensively studied for its biological effects, this compound itself remains largely uncharacterized. This presents a significant data gap, and its use in any biological or pharmaceutical application would require extensive safety and efficacy studies. This guide provides a foundational understanding of this compound based on the currently available scientific literature.

References

- 1. CAS 5793-85-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H4CaO4 | CID 79857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrate | C8H6CaO5 | CID 56924512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biological impact of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Phthalic Acid Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for phthalic acid calcium salt (calcium phthalate), a compound of interest in various chemical and pharmaceutical applications. The guide outlines two core methodologies: direct reaction of phthalic acid with a calcium base and aqueous precipitation via a soluble phthalate (B1215562) salt. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research.

Introduction

Phthalic acid, a benzenedicarboxylic acid, readily forms salts with divalent cations such as calcium. This compound (C₈H₄CaO₄) is a white, crystalline solid with limited solubility in water, a property that is central to its synthesis via precipitation.[1] The compound exists in both anhydrous (CAS 5793-85-1) and hydrated forms (CAS 5793-86-2). This guide will detail the most common and effective methods for its preparation in a laboratory setting.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound are prevalent: direct reaction and aqueous precipitation.

Method 1: Direct Reaction with Calcium Base

This method involves the direct neutralization of phthalic acid with a calcium base, such as calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), in an aqueous medium. The reaction with calcium carbonate is driven by the formation of this compound, water, and carbon dioxide gas.

A known laboratory preparation involves the reaction of an excess of phthalic acid with calcium carbonate in boiling water.[2] Upon cooling, the less soluble this compound crystallizes out of the solution.

Method 2: Aqueous Precipitation (Double Decomposition)

This route offers a more controlled precipitation process. It typically involves two main steps: the formation of a soluble alkali metal phthalate salt, followed by the addition of a soluble calcium salt to precipitate the desired this compound. This method is analogous to the synthesis of other benzenedicarboxylate salts, such as calcium terephthalate.[3]

The process begins with the neutralization of phthalic acid with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to form a clear solution of sodium or lithium phthalate. Subsequently, a solution of a soluble calcium salt, like calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), is introduced. The low solubility of this compound causes it to precipitate out of the solution upon mixing.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, with the data for Method 2 being adapted from an analogous synthesis of calcium terephthalate.[3]

| Parameter | Method 1: Direct Reaction | Method 2: Aqueous Precipitation (Analogous) |

| Starting Materials | Phthalic Acid, Calcium Carbonate | Phthalic Acid, Sodium Hydroxide, Calcium Chloride |

| Solvent | Water | Deionized Water |

| Molar Ratio | Phthalic Acid in excess[2] | Phthalic Acid : NaOH = 1:2; Sodium Phthalate : CaCl₂ = 1:1[3] |

| Reaction Temperature | Boiling Water (100 °C)[2] | 40 - 100 °C (for both steps)[3] |

| Reaction Time | Not specified, cooling required | 6 - 24 hours (for each step)[3] |

| Product Isolation | Crystallization upon cooling[2] | Filtration/Centrifugation |

| Yield | Not specified | High (expected based on precipitation) |

Experimental Protocols

Protocol for Method 1: Direct Reaction

-

Materials: Phthalic acid, calcium carbonate, deionized water.

-

Procedure:

-

Suspend calcium carbonate in deionized water in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

-

Add an excess of phthalic acid to the suspension.

-

Heat the mixture to boiling (100 °C) with continuous stirring.

-

Maintain the boiling temperature to allow the reaction to proceed. The evolution of CO₂ gas should be observed.

-

After the reaction is complete (indicated by the cessation of gas evolution), allow the solution to cool slowly to room temperature.

-

Further cool the mixture in an ice bath to maximize crystallization.

-

Collect the precipitated white crystals of this compound by vacuum filtration.

-

Wash the crystals with cold deionized water to remove any unreacted starting materials.

-

Dry the product in an oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.

-

Protocol for Method 2: Aqueous Precipitation (Adapted from Calcium Terephthalate Synthesis[3])

-

Materials: Phthalic acid, sodium hydroxide, calcium chloride, deionized water.

-

Step 1: Preparation of Sodium Phthalate Solution

-

Dissolve a specific molar quantity of phthalic acid and a 2:1 molar equivalent of sodium hydroxide in deionized water with stirring.

-

Heat the solution to between 40-100 °C and maintain for 6-24 hours to ensure complete formation of the disodium (B8443419) phthalate solution.

-

-

Step 2: Precipitation of this compound

-

In a separate vessel, prepare a solution of calcium chloride in deionized water.

-

Add the calcium chloride solution to the sodium phthalate solution in a 1:1 molar ratio with respect to the initial phthalic acid.

-

Upon mixing, a white precipitate of this compound will form.

-

Continue to stir the mixture at 40-100 °C for 6-24 hours to ensure complete precipitation.

-

Isolate the precipitate by filtration or centrifugation.

-

Wash the collected solid with deionized water to remove soluble byproducts (e.g., NaCl).

-

Dry the final product in a vacuum oven to obtain anhydrous this compound, or air-dry to potentially yield the hydrated form.

-

Process Diagrams

Caption: Workflow for Direct Reaction Synthesis (Method 1).

Caption: Workflow for Aqueous Precipitation Synthesis (Method 2).

References

The Evolving Role of Calcium Phthalate as a Multifunctional Polymer Additive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phthalate (B1215562), the calcium salt of phthalic acid, is a versatile polymer additive traditionally utilized as a plasticizer and thermal stabilizer. Emerging research, however, highlights its significant potential as a nucleating agent, particularly for semi-crystalline polymers such as polypropylene (B1209903) (PP). This technical guide provides a comprehensive overview of the core functionalities of calcium phthalate, with a focus on its role in modifying polymer properties. This document synthesizes available data on its impact on mechanical and thermal characteristics, outlines relevant experimental protocols, and explores its implications for various applications, including those pertinent to the pharmaceutical and drug development sectors.

Introduction

The performance of polymeric materials is intrinsically linked to the additives incorporated into their matrix. These additives can modify a wide range of properties, from mechanical strength and thermal stability to crystallinity and processability. This compound (C₈H₄CaO₄) is a metallic salt of phthalic acid that has garnered interest for its multifunctional capabilities.[1][2] While historically used as a plasticizer and stabilizer, its role as a nucleating agent is a key area of contemporary research.[2][3] This guide delves into the technical aspects of this compound's function as a polymer additive, providing a resource for researchers and professionals seeking to leverage its properties in material science and drug development.

Core Functionalities of this compound in Polymers

This compound's utility as a polymer additive stems from several key functions:

-

Nucleating Agent: In semi-crystalline polymers like polypropylene, this compound can act as a β-nucleating agent. This means it promotes the formation of the β-crystalline form of the polymer, which can lead to enhanced toughness and impact resistance.[4] The nucleation process is influenced by the chemical structure of the additive and its interaction with the polymer melt during crystallization.

-

Plasticizer: Like other phthalates, this compound can increase the flexibility and reduce the brittleness of polymers by embedding itself between polymer chains, thereby lowering the glass transition temperature.[2][3]

-

Thermal Stabilizer: this compound can contribute to the thermal stability of polymers during processing and end-use by neutralizing acidic byproducts of degradation.[2][3]

Impact on Polymer Properties: A Quantitative Overview

While specific quantitative data for this compound is limited in publicly available literature, data for closely related calcium dicarboxylates and calcium tetrahydrophthalate provide valuable insights into its expected performance.

Mechanical Properties

The addition of calcium-based nucleating agents can significantly influence the mechanical properties of polymers. For instance, the presence of a β-nucleating agent in polypropylene can enhance its impact strength.

Table 1: Effect of a Calcium-Based β-Nucleating Agent (Calcium Tetrahydrophthalate) on the Impact Strength of Impact-Resistant Polypropylene Copolymer (IPC)

| Additive Concentration (wt%) | Impact Strength Improvement at 0°C (%) |

| 0.10 | Up to 40 |

Data extrapolated from studies on calcium tetrahydrophthalate, a structurally similar compound.[1]

Thermal Properties

Nucleating agents like this compound can alter the crystallization behavior of polymers, which is observable through thermal analysis techniques such as Differential Scanning Calorimetry (DSC). An increase in the crystallization temperature (Tc) is a key indicator of nucleation efficiency.

Table 2: Nucleating Effect of Calcium Dicarboxylates in Isotactic Polypropylene (iPP)

| Nucleating Agent | Concentration (wt%) | Kx Value (Relative β-phase Content) |

| This compound | 0.5 | 0.93 |

| Calcium Pimelate | 0.5 | 0.95 |

| Calcium Suberate | 0.5 | 0.96 |

| Calcium Terephthalate | 0.5 | 0.62 |

The Kx value represents the fraction of the β-crystalline form, with a higher value indicating greater nucleation efficiency.

Experimental Protocols

The evaluation of this compound as a polymer additive involves several key experimental procedures.

Synthesis of this compound

A general laboratory-scale synthesis of this compound involves the reaction of phthalic acid with a calcium salt, such as calcium hydroxide (B78521) or calcium chloride, in an aqueous solution. The resulting precipitate is then filtered, washed, and dried.

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety procedures.

Materials:

-

Phthalic acid

-

Calcium hydroxide

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Dissolve phthalic acid in a minimal amount of hot deionized water.

-

Prepare a stoichiometric aqueous solution of calcium hydroxide.

-

Slowly add the calcium hydroxide solution to the phthalic acid solution with constant stirring.

-

A white precipitate of this compound will form.

-

Continue stirring for a specified period to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate with deionized water and then with ethanol to remove any unreacted starting materials and impurities.

-

Dry the resulting this compound powder in a vacuum oven at a controlled temperature.

Incorporation into Polymers via Melt Blending

Melt blending is a common technique for incorporating additives into thermoplastic polymers.

Equipment:

-

Twin-screw extruder

-

Polymer pellets (e.g., polypropylene)

-

This compound powder

Procedure:

-

Pre-dry the polymer pellets and this compound powder to remove any moisture.

-

Dry-blend the polymer pellets and this compound at the desired weight percentage.

-

Feed the mixture into the hopper of a twin-screw extruder.

-

Set the extruder barrel temperature profile appropriate for the polymer (e.g., for polypropylene, temperatures may range from 180°C to 230°C from the feeding zone to the die).

-

Set the screw speed to ensure adequate mixing and dispersion of the additive.

-

Extrude the molten polymer blend through a die to form strands.

-

Cool the strands in a water bath.

-

Pelletize the cooled strands for further processing (e.g., injection molding for test specimens).

References

An In-depth Technical Guide to Calcium Phthalate: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phthalate (B1215562), the calcium salt of phthalic acid, exists in both a hydrated and an anhydrous form. The presence of water of crystallization in the hydrated form significantly influences its physicochemical properties compared to its anhydrous counterpart. Understanding these differences is critical for applications in various fields, including polymer science, analytical chemistry, and potentially in drug development as an excipient or for other functionalities. This technical guide provides a comprehensive comparison of calcium phthalate hydrate (B1144303) and its anhydrous form, detailing their properties, synthesis, and analytical characterization. While specific experimental data for the anhydrous form is limited in publicly available literature, this guide consolidates known information and provides generalized experimental protocols for a comparative analysis.

Physicochemical Properties: A Comparative Analysis

The distinct properties of the hydrated and anhydrous forms of this compound are summarized below. It is important to note that while data for the hydrated form is more readily available, some properties of the anhydrous form are inferred from general chemical principles or limited sources.

Table 1: Comparative Physicochemical Properties of this compound Hydrate and Anhydrous this compound

| Property | This compound Hydrate | Anhydrous this compound |

| Molecular Formula | C₈H₄CaO₄·H₂O[1][2] | C₈H₄CaO₄[3][4] |

| Molecular Weight | 222.21 g/mol [1][2] | 204.19 g/mol [3][4] |

| Appearance | White to almost white powder or crystal[5] | White to almost white powder or crystal[5] |

| CAS Number | 5793-85-1 (for the hydrate)[1][2] | 5793-85-1 (often shared with the hydrate)[3][4] |

| Density | 1.68 g/cm³ (calculated for the monohydrate) | 1.451 g/cm³[4] |

| Melting Point | Decomposes upon heating | 230 °C[4] |

| Water Solubility | 6,965 mg/L at 25 °C[2] | Data not available, but generally expected to be different from the hydrate. |

| Solubility in Organic Solvents | Soluble in some organic solvents[5] | Soluble in organic solvents[5] |

Synthesis and Interconversion

Synthesis of this compound Hydrate

This compound hydrate is typically synthesized by the reaction of a soluble calcium salt with a solution of a phthalate salt, or by neutralizing phthalic acid with a calcium base in an aqueous solution.

Experimental Protocol: Synthesis of this compound Monohydrate

Materials:

-

Phthalic acid

-

Calcium carbonate (CaCO₃)

-

Deionized water

Procedure:

-

Suspend an excess of phthalic acid in deionized water in a reaction vessel.

-

Heat the suspension to boiling.

-

Slowly add calcium carbonate to the boiling suspension with constant stirring. Continue addition until effervescence ceases, indicating the neutralization of the acid.

-

Filter the hot solution to remove any unreacted starting material.

-

Allow the filtrate to cool slowly to room temperature.

-

Colorless crystals of this compound monohydrate will form.

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and air-dry.

Preparation of Anhydrous this compound

The anhydrous form is typically obtained by the controlled thermal dehydration of the hydrated salt.

Experimental Protocol: Preparation of Anhydrous this compound

Materials:

-

This compound hydrate

-

Drying oven or furnace with temperature control

-

Desiccator

Procedure:

-

Place a known quantity of finely ground this compound hydrate in a pre-weighed crucible.

-

Heat the crucible in an oven or furnace at a temperature determined by thermogravimetric analysis (TGA) to be sufficient for complete water removal without decomposition of the phthalate moiety. A temperature range of 150-200°C is a suggested starting point for investigation.

-

Hold the sample at this temperature for a sufficient duration (e.g., 2-4 hours) to ensure all water of crystallization has been removed.

-

Cool the crucible containing the anhydrous this compound in a desiccator to prevent rehydration.

-

Weigh the crucible to determine the final mass of the anhydrous product and confirm the mass loss corresponds to the theoretical water content.

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization and comparison of the hydrated and anhydrous forms of this compound.

Caption: Experimental workflow for synthesis and comparative characterization.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the water content, thermal stability, and dehydration profile of this compound hydrate.

Experimental Protocol: TGA/DSC Analysis

Instrument: Simultaneous TGA/DSC analyzer Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan. TGA/DSC Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

Use an inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min. Data Analysis:

-

TGA: Determine the percentage mass loss corresponding to the dehydration step. The theoretical mass loss for one water molecule from this compound monohydrate is approximately 8.1%.

-

DSC: Identify endothermic peaks associated with dehydration and exothermic peaks related to decomposition.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique to differentiate between the crystalline structures of the hydrated and anhydrous forms.

Experimental Protocol: PXRD Analysis

Instrument: Powder X-ray diffractometer Sample Preparation: Pack the powder sample into a sample holder. Instrument Settings:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 50°

-

Scan Speed: 2°/min Data Analysis: Compare the diffraction patterns of the hydrated and anhydrous forms. The peak positions and relative intensities will differ due to their distinct crystal lattices. The pattern for the hydrate can be compared with crystallographic databases.

Solubility Determination

A standardized method should be used to quantitatively compare the aqueous solubility of the two forms.

Experimental Protocol: Equilibrium Solubility Determination

Materials:

-

This compound hydrate and anhydrous forms

-

Deionized water

-

Thermostatic shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for calcium or phthalate quantification (e.g., Atomic Absorption Spectroscopy or UV-Vis Spectroscopy).

Procedure:

-

Add an excess amount of the solid (either hydrate or anhydrous form) to a known volume of deionized water in a sealed container.

-

Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Withdraw a sample of the supernatant and immediately filter it to remove undissolved solids.

-

Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method.

-

Repeat the experiment in triplicate for each form.

Biological Context: Phthalates and Cellular Signaling

Caption: Generalized signaling pathways for phthalates.

Phthalates can interact with G protein-coupled receptors (GPCRs) on the cell surface, leading to modulation of intracellular calcium signaling.[6][7] They can also cross the cell membrane and interact with nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), peroxisome proliferator-activated receptor-gamma (PPARγ), and the aryl hydrocarbon receptor (AhR).[7][8][9] This interaction can lead to the translocation of these receptors to the nucleus, where they act as transcription factors, altering the expression of target genes involved in cellular processes like proliferation, differentiation, and apoptosis.[7][9] It is important to note that the specific effects and potency can vary significantly between different phthalate compounds.[6]

Conclusion

The hydrated and anhydrous forms of this compound exhibit distinct physicochemical properties stemming from the presence or absence of water of crystallization. A thorough understanding and characterization of these differences are paramount for their effective application. This guide provides a framework for the comparative analysis of these two forms, including key properties and detailed experimental protocols. While some specific data for the anhydrous form remains elusive in the current literature, the methodologies outlined here will enable researchers to generate the necessary data for their specific applications. Further research into the quantitative properties of anhydrous this compound and the specific biological effects of this compound is warranted to fully elucidate its potential.

References

- 1. This compound hydrate | C8H6CaO5 | CID 56924512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H4CaO4 | CID 79857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. CAS 5793-85-1: this compound | CymitQuimica [cymitquimica.com]

- 6. Suppression by phthalates of the calcium signaling of human nicotinic acetylcholine receptors in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The AhR pathway regulation in phthalates-induced cancer promotion, progression and metastasis: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Calcium Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of calcium phthalate (B1215562). Due to the limited availability of direct experimental data for pure calcium phthalate in published literature, this guide presents a robust framework based on established analytical methodologies, data from analogous divalent metal phthalates, and theoretical considerations. It is designed to equip researchers with the necessary protocols and expected spectral features for the synthesis and vibrational analysis of this compound.

Introduction

This compound (C₈H₄CaO₄), the calcium salt of phthalic acid, is a compound of interest in various fields, including materials science and pharmaceuticals.[1] Vibrational spectroscopy, encompassing FTIR and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of such metal-organic compounds. These techniques probe the vibrational modes of molecules, providing a unique "fingerprint" that is sensitive to chemical composition, molecular structure, and intermolecular interactions.[2]

This guide outlines the synthesis of this compound via a straightforward aqueous precipitation method and provides detailed protocols for its analysis using FTIR and Raman spectroscopy. Furthermore, it presents a predictive assignment of the principal vibrational modes based on the well-understood spectroscopy of carboxylates, aromatic systems, and related metal-phthalate complexes.

Synthesis of this compound

A reliable method for synthesizing this compound is through aqueous precipitation, which involves the reaction of a soluble calcium salt with a soluble phthalate salt.[3][4]

Experimental Protocol

-

Reagent Preparation:

-

Prepare a 0.5 M aqueous solution of calcium chloride (CaCl₂).

-

Prepare a 0.5 M aqueous solution of disodium (B8443419) phthalate (Na₂C₈H₄O₄).

-

-

Precipitation:

-

Slowly add the calcium chloride solution dropwise to the disodium phthalate solution at room temperature with constant stirring.

-

A white precipitate of this compound will form immediately due to its low solubility in water.[1]

-

-

Isolation and Purification:

-

Continue stirring the mixture for 1-2 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol.

-

-

Drying:

-

Dry the purified this compound powder in a vacuum oven at 80-100 °C to a constant weight.

-

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information on the vibrational modes of functional groups.[5] For solid samples like this compound, the KBr pellet method is a standard and effective sample preparation technique.[6][7][8]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the dried this compound powder and 200-250 mg of spectroscopy-grade potassium bromide (KBr) powder. The KBr must be thoroughly dried to avoid interference from water absorption bands.[9]

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes. A vacuum can be applied to the die to remove trapped air and moisture, resulting in a more transparent pellet.[6]

-

-

Data Acquisition:

-

Place the resulting transparent or translucent KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding a sufficient number of scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

-

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and vibrations of the molecular framework.[2][10]

-

Sample Preparation:

-

Place a small amount of the dry this compound powder into a glass capillary tube or onto a microscope slide. No extensive sample preparation is typically required for solid powders.[11]

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.

-

Record the Raman spectrum over a suitable spectral range (e.g., 3500-100 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization and data analysis.

Expected Vibrational Spectra and Assignments

The following tables summarize the expected characteristic vibrational bands for this compound in FTIR and Raman spectra. These assignments are based on the known vibrational modes of o-disubstituted benzene (B151609) rings, metal carboxylates, and data from analogous phthalate compounds.[12][13] The coordination of the carboxylate groups to the divalent calcium ion is a key determinant of the positions of the symmetric and asymmetric COO⁻ stretching vibrations.[12]

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~1610 - 1550 | Strong | Asymmetric COO⁻ stretching (νₐ(COO⁻)) |

| ~1580 | Medium | Aromatic C=C stretching |

| ~1480 | Medium | Aromatic C=C stretching |

| ~1440 - 1380 | Medium-Strong | Symmetric COO⁻ stretching (νₛ(COO⁻)) |

| ~1150 - 1000 | Medium | In-plane C-H bending |

| ~850 - 750 | Strong | Out-of-plane C-H bending |

| ~750 | Strong | C-C-C ring deformation |

Predicted Raman Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Strong | Symmetric aromatic C-H stretching |

| ~1600 | Strong | Aromatic C=C stretching |

| ~1580 | Medium | Aromatic C=C stretching |

| ~1440 - 1380 | Medium | Symmetric COO⁻ stretching (νₛ(COO⁻)) |

| ~1200 | Weak | In-plane C-H bending |

| ~1040 | Strong | Ring breathing mode |

| ~800 | Medium | Ring deformation |

| < 400 | Medium-Strong | Lattice modes, Ca-O vibrations |

Conclusion

References

- 1. CAS 5793-85-1: this compound | CymitQuimica [cymitquimica.com]

- 2. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. physicsopenlab.org [physicsopenlab.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Raman Spectroscopic Study of Five Typical Plasticizers Based on DFT and HF Theoretical Calculation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to Novel Applications of Calcium Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium phthalate (B1215562), a calcium salt of phthalic acid, has traditionally been utilized as a plasticizer and stabilizer in the polymer industry.[1] However, a thorough examination of its physicochemical properties, including its thermal stability, limited aqueous solubility, and structural characteristics, suggests a range of untapped potential in advanced material science and pharmaceutical formulations. This technical guide explores prospective novel applications of calcium phthalate, moving beyond its conventional uses. By drawing parallels with structurally and chemically similar compounds, this paper proposes its potential as a polymer nucleating agent, a component in controlled-release drug delivery systems, a precursor for the synthesis of calcium oxide nanoparticles, and a building block for novel metal-organic frameworks (MOFs). This document provides a scientific rationale for these potential applications and furnishes detailed experimental protocols for the fundamental characterization of this compound, a prerequisite for exploring these innovative avenues. The aim is to inspire and guide further research into this promising, yet underexplored, compound.

Physicochemical Properties of this compound

A comprehensive understanding of the fundamental properties of this compound is essential for envisioning and developing its novel applications. The key physicochemical characteristics are summarized below.

| Property | Value |

| Chemical Formula | C₈H₄CaO₄ |

| Molecular Weight | 204.19 g/mol [2] |

| Appearance | White to almost white crystalline powder.[1] |

| Solubility | Limited solubility in water; soluble in some organic solvents.[1] |

| Thermal Decomposition | Decomposes at high temperatures to yield calcium oxide (CaO) and phthalic acid.[1] |

| Crystal System (Monohydrate) | Monoclinic |

| Space Group (Monohydrate) | P2₁/c |

Potential Novel Applications

Based on its inherent properties and the functionalities of analogous materials, several promising areas for novel applications of this compound are proposed.

Nucleating Agent for Polymers

Several calcium-based organic salts, such as calcium tetrahydrophthalate and calcium pimelate, have demonstrated efficacy as β-nucleating agents in polypropylene (B1209903), enhancing its mechanical properties like impact strength.[3][4] The rigid structure of the phthalate anion in this compound could provide nucleation sites for polymer crystallization, potentially improving the mechanical and thermal properties of various polymers.

Excipient for Controlled-Release Formulations

The limited solubility of this compound in aqueous environments is a key attribute for its potential use in controlled-release drug delivery systems. Similar to how other sparingly soluble calcium salts like calcium carbonate and calcium alginate are employed, this compound could be formulated into a matrix that slowly erodes or allows for the gradual diffusion of an embedded active pharmaceutical ingredient (API).[5][6][7][8] This could be particularly advantageous for drugs requiring sustained release profiles to maintain therapeutic concentrations over an extended period.

Precursor for Calcium Oxide (CaO) Nanoparticles

The thermal decomposition of this compound yields calcium oxide.[1] This decomposition pathway presents an opportunity to use this compound as a precursor for the synthesis of calcium oxide nanoparticles. By carefully controlling the decomposition temperature, atmosphere, and time, it may be possible to produce CaO nanoparticles with specific sizes and morphologies.[9][10][11][12] These nanoparticles have applications in catalysis, CO2 capture, and as antimicrobial agents.

References

- 1. CAS 5793-85-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H4CaO4 | CID 79857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2013097647A1 - Î-crystal form nucleating agent composition for polypropylene and application thereof - Google Patents [patents.google.com]

- 5. Incorporation of calcium salts into xanthan gum matrices: hydration, erosion and drug release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Calcium Oxide Nanoparticle Production and its Application as Photocatalyst | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis of calcium oxide nanocatalyst and application in transesterification of waste cooking oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Calcium Oxide Nanoparticles from Industrial Waste on the Performance of Hardened Cement Pastes: Physicochemical Study | MDPI [mdpi.com]

Calcium Phthalate: A Versatile Precursor for Advanced Nanomaterial Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of nanotechnology continues to seek novel, cost-effective, and versatile precursor materials for the controlled synthesis of advanced nanomaterials. This technical guide explores the potential of calcium phthalate (B1215562) as a promising precursor for the synthesis of various functional nanomaterials, including calcium oxide (CaO), calcium carbonate (CaCO3), and carbon-based nanostructures. While direct literature on the use of calcium phthalate for nanomaterial synthesis is emerging, this document consolidates information from related systems and proposes scientifically grounded methodologies for its application. By leveraging the thermal decomposition of this aromatic carboxylate, researchers can potentially access a range of nanomaterials with tailored properties for applications in catalysis, drug delivery, and biomedical engineering. This guide provides a comprehensive overview of the synthesis principles, detailed experimental protocols, and potential applications, supported by quantitative data and visual workflows to facilitate further research and development in this exciting area.

Introduction

Nanomaterials, with their unique size-dependent properties, are at the forefront of innovation in various scientific and technological fields. The choice of precursor material is a critical factor that dictates the morphology, purity, and functionality of the resulting nanoparticles. Calcium-based nanomaterials, such as CaO and CaCO3, are of particular interest due to their biocompatibility, biodegradability, and catalytic activity.[1][2] Similarly, carbon-based nanomaterials, including porous carbon and carbon nanotubes, are highly sought after for their exceptional electrical, thermal, and mechanical properties.

This compound, a calcium salt of phthalic acid, presents itself as an intriguing precursor candidate. Its structure, containing a calcium center and an aromatic dicarboxylate ligand, offers the potential for controlled thermal decomposition to yield either calcium-based inorganic nanoparticles or carbonaceous materials, depending on the process conditions. The phthalate moiety can serve as a carbon source, while the calcium can act as a catalytic center or be converted into its oxide or carbonate form. This guide will delve into the theoretical and practical aspects of utilizing this compound for the synthesis of these valuable nanomaterials.

Synthesis of Calcium-Based Nanomaterials from this compound

The thermal decomposition of metal carboxylates is a well-established method for the synthesis of metal and metal oxide nanoparticles.[3][4] In the case of this compound, controlled pyrolysis is expected to yield either calcium oxide or calcium carbonate nanoparticles, with the gaseous byproducts being derived from the phthalate ligand.

Proposed Synthesis Mechanism: Thermal Decomposition

The thermal decomposition of this compound in an inert or oxidizing atmosphere is hypothesized to proceed through the following general steps:

-

Dehydration: Removal of any coordinated or lattice water molecules at elevated temperatures.

-

Decomposition of the Phthalate Ligand: Fragmentation of the organic moiety, leading to the formation of volatile organic compounds and a solid calcium-containing intermediate.

-

Formation of Calcium Carbonate: In the presence of CO2 (either from the decomposition or an external source), the intermediate can convert to calcium carbonate.

-

Formation of Calcium Oxide: At higher temperatures, calcium carbonate will decompose to form calcium oxide and carbon dioxide.

The final product (CaO or CaCO3) can be controlled by tuning the decomposition temperature and the atmospheric conditions.

Experimental Protocol: Synthesis of CaO/CaCO3 Nanoparticles

The following is a proposed experimental protocol for the synthesis of calcium oxide and calcium carbonate nanoparticles using this compound as a precursor, based on analogous thermal decomposition methods.[4][5]

Materials:

-

This compound (C8H4CaO4)

-

High-purity nitrogen or argon gas

-

Furnace with temperature and atmosphere control

-

Ceramic crucible

-

Mortar and pestle

Procedure:

-

Precursor Preparation: A known quantity of this compound powder is placed in a ceramic crucible.

-

Thermal Decomposition: The crucible is placed in a tube furnace.

-

For Calcium Carbonate (CaCO3): The furnace is heated to a temperature range of 400-600°C under a controlled atmosphere (e.g., a slow flow of nitrogen mixed with a small percentage of CO2). The temperature is held for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the organic part and formation of calcium carbonate.

-

For Calcium Oxide (CaO): The furnace is heated to a higher temperature range of 700-900°C under an inert atmosphere (e.g., nitrogen or argon). This higher temperature facilitates the decomposition of any intermediate calcium carbonate to calcium oxide. The temperature is maintained for 2-4 hours.

-

-

Cooling and Collection: The furnace is allowed to cool down to room temperature under the inert atmosphere to prevent the re-formation of carbonate from atmospheric CO2. The resulting nanoparticle powder is then collected from the crucible.

-

Characterization: The synthesized nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystal phase, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze the morphology and particle size, and Thermogravimetric Analysis (TGA) to study the decomposition profile of the precursor.[5]

Quantitative Data from Analogous Systems

| Precursor | Decomposition Temperature (°C) | Resulting Nanomaterial | Particle Size (nm) | Reference |

| Calcium Oleate | 650 | Calcium Oxide (CaO) | 60-80 | [6] |

| Eggshell (CaCO3) | 900 | Calcium Oxide (CaO) | 20-70 | [4] |

| Calcium Hydroxide | 650 | Calcium Oxide (CaO) | ~90 | [5] |

Synthesis of Carbon-Based Nanomaterials from this compound

The aromatic structure of the phthalate ligand in this compound makes it a potential carbon source for the synthesis of carbon-based nanomaterials, such as porous carbon and potentially as a component in the synthesis of carbon nanotubes.

Proposed Synthesis Pathway: Carbonization and Activation

The synthesis of porous carbon from this compound can be envisioned as a two-step process:

-

Carbonization: Thermal decomposition of this compound in an inert atmosphere at a sufficiently high temperature (e.g., 600-900°C) to convert the organic phthalate moiety into a carbonaceous char. The in-situ formed calcium oxide can act as a template or an activating agent.

-